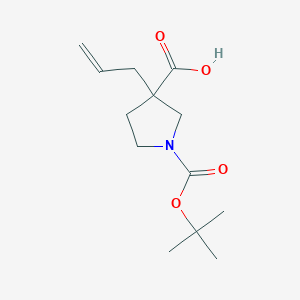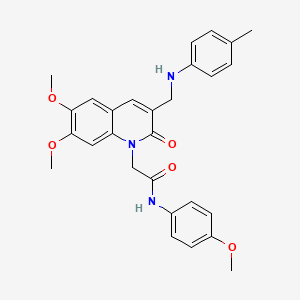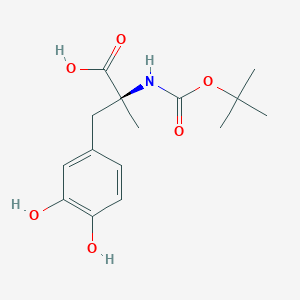![molecular formula C24H25N5OS B2802245 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1211675-49-8](/img/structure/B2802245.png)
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide” is a derivative of carboxylic acid ester and can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of substituted imidazoles, which are key components of this compound, has seen recent advances. The bonds constructed during the formation of the imidazole are emphasized, and the methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular formula of the compound is C17H23N3O2 . The structure includes an imidazole ring, which is a key component of functional molecules used in a variety of applications .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in the formation of polycyclic aromatic hydrocarbons of imidazo [1,2-a]chromeno [3,4-c]pyridine, by palladium-catalyzed oxidative annulation .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 497.1±38.0 °C and a predicted density of 1.184±0.06 g/cm3. The predicted acidity coefficient (pKa) is 11.83±0.10 .Applications De Recherche Scientifique
Antiviral Applications
Research has explored derivatives of imidazole and piperazine for their potential as antiviral agents, particularly against HIV. The synthesis of new derivatives has been aimed at developing non-nucleoside reverse transcriptase inhibitors, showing promise in antiviral therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Anti-inflammatory Activity
Compounds structurally similar to the query have been synthesized and evaluated for their anti-inflammatory activities. Studies on novel sets of compounds incorporating piperazine and imidazole frameworks have shown significant in vitro and in vivo anti-inflammatory effects, suggesting their potential in developing new anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).
Antidiabetic Properties
Piperazine derivatives have been identified as promising antidiabetic agents through structure-activity relationship studies. Derivatives such as 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines have shown potent antidiabetic effects in rat models of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).
Antimicrobial and Antifungal Activities
Azole-containing piperazine derivatives have demonstrated moderate to significant in vitro antibacterial and antifungal activities. Some compounds have shown remarkable antimicrobial efficacy against various strains, comparable to standard drugs like chloramphenicol and fluconazole, indicating their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).
Anticancer Activity
The design and synthesis of imidazolone derivatives and their evaluation for anticancer activity have been a focus of research. Some compounds have demonstrated good anticancer activity against various cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Kumar, Kumar, Roy, & Sondhi, 2013).
Orientations Futures
The future research directions could involve further exploration of the synthesis methods of substituted imidazoles, as these heterocycles are key components to functional molecules used in a variety of everyday applications . Additionally, the compound’s potential use as a pharmaceutical intermediate suggests that it could be explored for the development of new drugs .
Propriétés
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5OS/c30-24(25-17-20-9-6-16-31-20)28-14-12-27(13-15-28)23-26-21-10-4-5-11-22(21)29(23)18-19-7-2-1-3-8-19/h1-11,16H,12-15,17-18H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQRZEOCUKHTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2802162.png)


![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2802169.png)
![exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2802170.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2802173.png)
![1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2802174.png)
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2802176.png)
![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2802182.png)

